molecular formula C12H10BF3KNO2 B1469575 Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate CAS No. 2017555-09-6

Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate

Cat. No.: B1469575
CAS No.: 2017555-09-6
M. Wt: 307.12 g/mol
InChI Key: BNXMQAULUCBEPA-UHFFFAOYSA-N
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Description

Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate is a laboratory chemical . It is a boronic acid derivative that has recently gained attention due to its potential applications in various fields of research and industry.


Molecular Structure Analysis

The molecular weight of this compound is 307.12 g/mol. The specific molecular structure is not provided in the retrieved data.

Scientific Research Applications

Synthesis and Catalysis

Potassium aryltrifluoroborates are employed in various synthesis and catalysis processes. One notable application is in cross-coupling reactions with organic chlorides, utilizing an oxime-derived palladacycle as a precatalyst. This process, conducted in aqueous media, yields biphenyls and diarylmethanes, highlighting its role in creating complex organic molecules (Alacid & Nájera, 2008). Additionally, these compounds participate in decarboxylative cross-coupling reactions, providing an efficient pathway to synthesize benzamides and benzoates under mild conditions (Li et al., 2011).

Structural and Spectroscopic Analysis

The structural and spectroscopic properties of potassium aryltrifluoroborates are extensively studied. These studies involve characterizing various salts using techniques like UV–Visible, FT-IR, and FT-Raman spectroscopies. This research provides insights into their solvation energies, stability, and reactivity, which are crucial for understanding their behavior in different environments (Iramain et al., 2020).

Safety and Hazards

Potassium 4-(furfurylaminocarbonyl)phenyltrifluoroborate is considered hazardous. It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . It’s advised to avoid breathing its dust/fume/gas/mist/vapors/spray and to use it only outdoors or in a well-ventilated area . In case of contact with skin or eyes, it’s recommended to wash with plenty of soap and water .

Properties

IUPAC Name

potassium;trifluoro-[4-(furan-2-ylmethylcarbamoyl)phenyl]boranuide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H10BF3NO2.K/c14-13(15,16)10-5-3-9(4-6-10)12(18)17-8-11-2-1-7-19-11;/h1-7H,8H2,(H,17,18);/q-1;+1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNXMQAULUCBEPA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

[B-](C1=CC=C(C=C1)C(=O)NCC2=CC=CO2)(F)(F)F.[K+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10BF3KNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

307.12 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2017555-09-6
Record name
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2017555-09-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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